
2,2-Difluoro-3-methyl-butane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-methyl-butane-1,3-diol is an organic compound with the molecular formula C5H10F2O2. It is a colorless liquid with a unique odor and is soluble in water. This compound is known for its reactivity with alcohols, ethers, and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methyl-butane-1,3-diol is typically synthesized through the reaction of hydrogen fluoride (HF) with propylene glycol. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between hydrogen fluoride and propylene glycol is carefully monitored. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-methyl-butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-methyl-butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain adhesives and gelatin products.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-3-methyl-butane-1,3-diol exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1,3-propanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 3-Methyl-1,3-butanediol
Uniqueness
2,2-Difluoro-3-methyl-butane-1,3-diol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These structural features make it more reactive compared to similar compounds, allowing for a broader range of applications in synthesis and research .
Propiedades
Fórmula molecular |
C5H10F2O2 |
|---|---|
Peso molecular |
140.13 g/mol |
Nombre IUPAC |
2,2-difluoro-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-4(2,9)5(6,7)3-8/h8-9H,3H2,1-2H3 |
Clave InChI |
CPRXDBHQMNSAQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CO)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


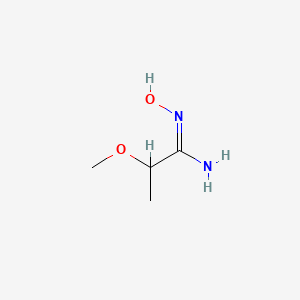
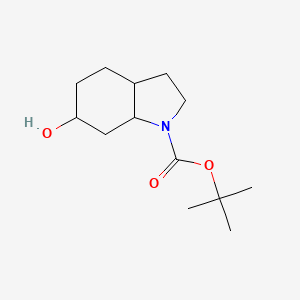
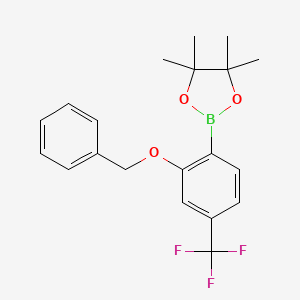
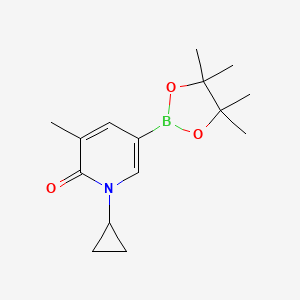
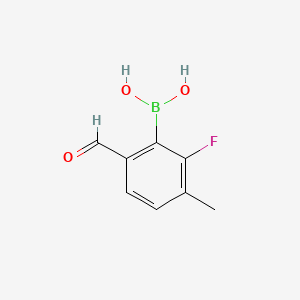
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
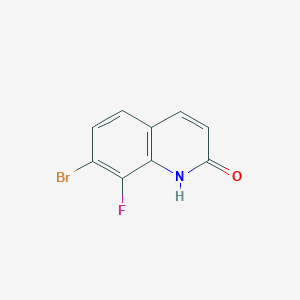
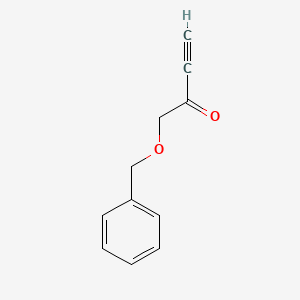
![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
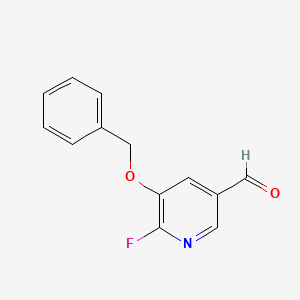
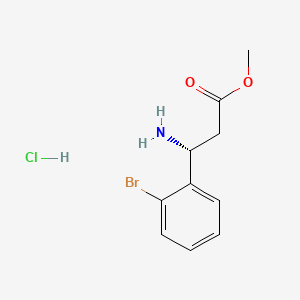
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)

